Quinacrine dihydrochloride dihydrate

Description

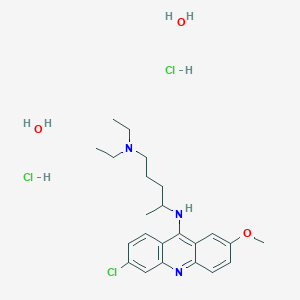

An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.

Structure

3D Structure of Parent

Properties

CAS No. |

6151-30-0 |

|---|---|

Molecular Formula |

C23H33Cl2N3O2 |

Molecular Weight |

454.4 g/mol |

IUPAC Name |

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrate;hydrochloride |

InChI |

InChI=1S/C23H30ClN3O.ClH.H2O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H;1H2 |

InChI Key |

SHUFTPHVWKTNFH-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.O.Cl.Cl |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.Cl |

Other CAS No. |

6151-30-0 69-05-6 |

Pictograms |

Irritant |

Related CAS |

83-89-6 (Parent) |

Synonyms |

Acrichine Atabrine Atebrin Dihydrochloride, Quinacrine Dimesylate, Quinacrine Hydrochloride, Quinacrine Mepacrine Monoacetate, Quinacrine Monohydrochloride, Quinacrine Monomesylate, Quinacrine Quinacrine Quinacrine Dihydrochloride Quinacrine Dihydrochloride, Dihydrate Quinacrine Dihyrochloride, (R)-Isomer Quinacrine Dihyrochloride, (S)-Isomer Quinacrine Dimesylate Quinacrine Hydrochloride Quinacrine Monoacetate Quinacrine Monohydrochloride Quinacrine Monomesylate Quinacrine, (+-)-Isomer Quinacrine, (R)-Isomer Quinacrine, (S)-Isome |

Origin of Product |

United States |

Foundational & Exploratory

Quinacrine Dihydrochloride Dihydrate: A Technical Guide to its Multifaceted Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine (B1676205) dihydrochloride (B599025) dihydrate, a 9-aminoacridine (B1665356) derivative historically used as an antimalarial and antiprotozoal agent, has garnered significant attention for its potent and diverse anticancer properties. Its polypharmacological nature, engaging multiple cellular targets and pathways, makes it a compelling candidate for drug repurposing in oncology. This technical guide provides an in-depth exploration of the core mechanisms of action of quinacrine, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Core Mechanisms of Action

Quinacrine exerts its biological effects through a variety of mechanisms, primarily centered around its ability to interact with DNA and modulate key signaling pathways involved in cell survival and proliferation.

DNA Intercalation and Topoisomerase Inhibition

Quinacrine's planar acridine (B1665455) ring structure allows it to intercalate between DNA base pairs, leading to structural distortions of the double helix. This physical interaction interferes with the processes of DNA replication and transcription. Furthermore, quinacrine has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, quinacrine can induce DNA damage, leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Data: Topoisomerase II Inhibition

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Topo IIα Relaxation) | 6.18 µM | In vitro (pBR322 DNA) | [3] |

Experimental Protocol: Topoisomerase II Relaxation Assay

This assay measures the ability of quinacrine to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IIα.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 20 mM ATP, 5 mM DTT, 100 µg/mL BSA)

-

Quinacrine dihydrochloride dihydrate

-

Sterile water

-

Loading dye

-

TAE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare a reaction mixture containing the 10x reaction buffer, supercoiled DNA, and sterile water.

-

Add varying concentrations of quinacrine to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding human topoisomerase IIα.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding loading dye containing SDS and proteinase K.

-

Resolve the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Experimental Workflow: Topoisomerase II Relaxation Assay

Caption: Workflow for Topoisomerase II Relaxation Assay.

Modulation of p53 and NF-κB Signaling Pathways

A cornerstone of quinacrine's anticancer activity is its dual ability to activate the tumor suppressor protein p53 while simultaneously inhibiting the pro-survival transcription factor NF-κB.[1]

-

p53 Activation: Quinacrine stabilizes p53, leading to the transcriptional activation of its downstream targets, such as p21 (CDKN1A), which induces cell cycle arrest, and Bax, which promotes apoptosis.[1]

-

NF-κB Inhibition: Quinacrine inhibits both basal and inducible NF-κB activity. This leads to the downregulation of anti-apoptotic proteins and cytokines, thereby sensitizing cancer cells to apoptosis.[1]

The interplay between these two pathways is crucial. NF-κB can suppress p53 activity, and by inhibiting NF-κB, quinacrine effectively removes this suppression, leading to a robust activation of p53-mediated apoptosis.

Experimental Protocol: Western Blot for p53 and p21

This protocol details the detection of p53 and its downstream target p21 protein levels in cells treated with quinacrine.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Western blot imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of quinacrine for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Signaling Pathway: Quinacrine's effect on p53 and NF-κB

Caption: Quinacrine activates p53 and inhibits NF-κB signaling.

Inhibition of Phospholipase A2 (PLA2)

Quinacrine is a known inhibitor of phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids (B1166683) to produce fatty acids (like arachidonic acid) and lysophospholipids. These products are precursors for inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Inhibition of PLA2 is thought to contribute to quinacrine's anti-inflammatory effects and may also play a role in its modulation of NF-κB signaling.

Experimental Protocol: Phospholipase A2 Activity Assay

This assay measures PLA2 activity using a substrate that releases a detectable product upon hydrolysis.

Materials:

-

PLA2 enzyme

-

PLA2 substrate (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Assay buffer

-

This compound

-

96-well plate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and DTNB.

-

Add varying concentrations of quinacrine to the wells of a 96-well plate.

-

Add the PLA2 enzyme to the wells.

-

Initiate the reaction by adding the PLA2 substrate.

-

Measure the absorbance at 414 nm at multiple time points.

-

The rate of increase in absorbance is proportional to the PLA2 activity.

-

Calculate the inhibition of PLA2 activity by quinacrine.

Modulation of Autophagy

Quinacrine has been shown to induce autophagy in various cancer cell lines. Autophagy is a cellular process of self-digestion of cellular components. The role of autophagy in quinacrine's anticancer effect can be context-dependent, sometimes promoting cell death and other times acting as a survival mechanism. A key method to monitor autophagy is by assessing the conversion of LC3-I to LC3-II.

Experimental Protocol: LC3 Turnover Assay (Western Blot)

This assay measures autophagic flux by detecting the accumulation of LC3-II in the presence of a lysosomal inhibitor.

Materials:

-

Cell culture reagents

-

This compound

-

Lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine)

-

Western blot reagents (as described for p53/p21)

-

Primary antibody (anti-LC3)

Procedure:

-

Treat cells with quinacrine in the presence or absence of a lysosomal inhibitor for a specified time.

-

Lyse the cells and perform Western blotting as previously described.

-

Probe the membrane with an anti-LC3 antibody.

-

The accumulation of the lipidated form, LC3-II, in the presence of the lysosomal inhibitor is indicative of autophagic flux.

Logical Diagram: Autophagy Assessment

Caption: Logic for assessing autophagic flux with quinacrine.

Quantitative Data Summary: Anticancer Activity of Quinacrine

The following table summarizes the half-maximal inhibitory concentration (IC50) values of quinacrine in various cancer cell lines, demonstrating its broad-spectrum anticancer activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | ~8 | [2] |

| MDA-MB-231 | Breast Cancer | ~8 | [2] |

| A549 | Lung Cancer | Not specified, active at 0.5-4 µM | [3] |

| HL-60/MX2 | Leukemia (atypical drug-resistant) | < 10 | [3] |

| MCF-7/ADR | Breast Cancer (multidrug-resistant) | < 10 | [3] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Conclusion

This compound is a promiscuous molecule that exerts its anticancer effects through a complex and interconnected network of mechanisms. Its ability to intercalate into DNA, inhibit topoisomerase II, activate the p53 pathway, suppress NF-κB signaling, inhibit PLA2, and modulate autophagy underscores its potential as a repurposed therapeutic agent in oncology. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the multifaceted actions of quinacrine and to aid in the development of novel cancer treatment strategies.

References

Quinacrine Dihydrochloride Dihydrate: A Multifaceted Tool in Scientific Research

For Immediate Release

Quinacrine (B1676205) dihydrochloride (B599025) dihydrate, a compound historically utilized as an antimalarial and antiprotozoal agent, has emerged as a versatile and potent molecule in a diverse range of research applications. Its utility extends from oncology and neurodegenerative disease to cellular biology and inflammation studies. This technical guide provides an in-depth overview of the principal research applications of quinacrine, complete with experimental protocols, quantitative data, and detailed signaling pathway diagrams for researchers, scientists, and drug development professionals.

Anticancer Research: A Multi-pronged Attack on Malignancies

Quinacrine has demonstrated significant anticancer properties across a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival NF-κB signaling cascade.[1][2]

Induction of Apoptosis via p53 Activation

Quinacrine activates the p53 pathway, a critical regulator of cell cycle arrest and apoptosis.[3][4] This activation leads to an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-xL.[1][4] The shift in the Bax/Bcl-xL ratio is a key indicator of the cell's commitment to apoptosis.[4] Furthermore, quinacrine has been shown to induce the expression of p21, a downstream target of p53 that plays a crucial role in cell cycle arrest.[4]

Experimental Protocol: Induction of Apoptosis in Colon Cancer Cells

This protocol describes the treatment of HCT-116 colon cancer cells with quinacrine to induce apoptosis and assess the involvement of the p53 pathway.

-

Cell Culture: HCT-116 parental, HCT-116 p53-/-, and HCT-116 p21-/- cell lines are cultured in an appropriate medium.

-

Treatment: Cells are treated with varying concentrations of quinacrine (e.g., 5, 10, 15, 20 µM) for 24 to 48 hours.[3]

-

Assessment of Apoptosis:

-

DAPI Staining: Apoptotic nuclei are visualized by staining with 4′,6-diamidino-2-phenylindole (DAPI) and observing chromatin condensation and nuclear fragmentation under a fluorescence microscope.[4]

-

Western Blotting: Whole-cell lysates are analyzed by Western blotting to detect the expression levels of key apoptotic and cell cycle proteins, including p53, p21, Bax, Bcl-xL, and cleaved PARP.[4]

-

Comet Assay: DNA damage, a hallmark of apoptosis, is quantified using the comet assay.[4]

-

Quantitative Data: Cytotoxicity of Quinacrine in Cancer Cell Lines

| Cell Line | Quinacrine Concentration (µM) | Incubation Time (h) | % Viability | Reference |

| INT 407 | 5 | 24 | 86% | [3] |

| 10 | 24 | 81% | [3] | |

| 15 | 24 | 45% | [3] | |

| 20 | 24 | 35% | [3] | |

| 5 | 48 | 78% | [3] | |

| 10 | 48 | 53% | [3] | |

| 15 | 48 | 40% | [3] | |

| 20 | 48 | 26% | [3] | |

| HCT 116 | 5 | 24 | 86% | [3] |

| 10 | 24 | 75% | [3] | |

| 15 | 24 | 67% | [3] | |

| 20 | 24 | 55% | [3] |

Signaling Pathway: Quinacrine-Induced p53-Mediated Apoptosis

Caption: Quinacrine activates p53, leading to apoptosis and cell cycle arrest.

Inhibition of NF-κB Signaling

Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival and proliferation. Quinacrine effectively inhibits this pathway, sensitizing cancer cells to apoptosis.[5] It has been shown to decrease the phosphorylation of IKKα/β, p65, and IκBα, key components of the NF-κB signaling cascade.[5] This inhibition leads to the downregulation of NF-κB target genes that promote survival, such as c-FLIP and Mcl-1.[5][6]

Experimental Protocol: Inhibition of NF-κB Signaling in Colon Carcinoma Cells

This protocol details the investigation of quinacrine's effect on the NF-κB pathway in RKO and HT29 human colon carcinoma cell lines.

-

Cell Culture and Treatment: RKO and HT29 cells are cultured and treated with increasing concentrations of quinacrine (0–10 µM) for 2 hours.[5]

-

Western Blot Analysis: Whole-cell lysates are prepared and subjected to Western blotting to analyze the phosphorylation status of IKKα/β, p65, and IκBα, and the expression levels of c-FLIP and Mcl-1.[5]

-

NF-κB DNA Binding Assay: Nuclear extracts are prepared to assess the DNA binding activity of NF-κB using an electrophoretic mobility shift assay (EMSA) or a commercially available ELISA-based assay.[5]

-

Luciferase Reporter Assay: Cells are transfected with an NF-κB-dependent luciferase reporter construct to measure the transcriptional activity of NF-κB following quinacrine treatment.[5]

Quantitative Data: Inhibition of NF-κB by Quinacrine

| Cell Line | Quinacrine Concentration (µM) | Effect | Reference |

| RKO, HT29 | 0-10 | Dose-dependent decrease in p-IKKα/β, p-p65, and p-IκBα | [5] |

| RKO, HT29 | 0-10 | Dose-dependent decrease in c-FLIP and Mcl-1 protein expression | [5] |

Signaling Pathway: Quinacrine Inhibition of NF-κB Signaling

Caption: Quinacrine inhibits the NF-κB pathway, promoting apoptosis.

Prion Disease Research: Combating Misfolded Proteins

Quinacrine has been investigated for its potential therapeutic effects in prion diseases, such as Creutzfeldt-Jakob disease (CJD).[7][8] Research in scrapie-infected neuroblastoma cells has shown that quinacrine can efficiently hamper the de novo generation of the disease-causing misfolded prion protein (PrPSc).[7][8]

Experimental Protocol: Assessing Anti-Prion Activity in Cell Culture

This protocol outlines a method to evaluate the efficacy of quinacrine in reducing PrPSc accumulation in scrapie-infected neuroblastoma cells (ScN2a).

-

Cell Culture: ScN2a cells are cultured in a suitable medium.

-

Treatment: Cells are treated with quinacrine at various concentrations (e.g., up to 1 µM).

-

PrPSc Detection: After treatment, cell lysates are treated with proteinase K to digest the normal prion protein (PrPC), leaving the protease-resistant PrPSc. The remaining PrPSc is then detected by Western blotting.[7][8]

Quantitative Data: Inhibition of PrPSc Formation

| Compound | EC50 for PrPSc Inhibition (µM) | Reference |

| Quinacrine | ~0.3 | [9] |

| Chlorpromazine | ~3 | [9] |

Anti-Inflammatory Research: Modulating the Immune Response

Quinacrine exhibits anti-inflammatory properties by inhibiting key inflammatory pathways. In a rat model of lipopolysaccharide (LPS)-induced neuroinflammation, quinacrine pretreatment was shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and IL-6.[10] This effect is mediated, at least in part, through the modulation of the TLR4/NF-κB signaling axis.[10]

Experimental Protocol: In Vivo Model of Neuroinflammation

This protocol describes an in vivo experiment to assess the anti-inflammatory effects of quinacrine in a rat model.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Treatment: Rats are pretreated with quinacrine (e.g., 10 mg/kg and 30 mg/kg, intraperitoneally) for three consecutive days.

-

Induction of Inflammation: Neuroinflammation is induced by a single intraperitoneal injection of LPS.

-

Analysis: Six hours after LPS administration, brain tissue is collected to measure the levels of inflammatory cytokines (IL-1β, IL-6) by ELISA and the expression of proteins in the TLR4/NF-κB pathway by Western blotting.[10]

Signaling Pathway: Quinacrine's Anti-inflammatory Action via TLR4/NF-κB

Caption: Quinacrine reduces inflammation by inhibiting the TLR4/NF-κB pathway.

Fluorescent Probe in Cellular Biology: Illuminating Cellular Processes

Quinacrine is a fluorescent dye that serves as a valuable tool for visualizing and studying acidic organelles within live cells, such as lysosomes.[11][12] As a weak base, it accumulates in these acidic compartments, and its fluorescence can be used to monitor processes like lysosomal membrane permeabilization (LMP), a key event in some forms of cell death.[11]

Experimental Protocol: Assessment of Lysosomal Membrane Permeabilization

This protocol describes the use of quinacrine to measure LMP in cultured cells.

-

Cell Preparation: Adherent or suspension cells are prepared for analysis.

-

Quinacrine Loading: Cells are incubated with quinacrine (typically 1-10 µM) for 15-30 minutes at 37°C.[11]

-

Induction of LMP: Cells are treated with a compound of interest to induce LMP.

-

Analysis:

-

Fluorescence Microscopy: The redistribution of quinacrine fluorescence from punctate (intact lysosomes) to diffuse cytosolic staining is observed.[11]

-

Flow Cytometry: A decrease in the mean fluorescence intensity of the cell population indicates a loss of quinacrine from the lysosomes due to LMP.[11]

-

Experimental Workflow: Assessing LMP with Quinacrine

Caption: Experimental workflow for assessing LMP with quinacrine.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Quinacrine-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quinacrine Mitigates LPS-Induced Neuroinflammation in Rats via Modulation of the TLR4/NF-κB Axis, Astrocyte Activation (GFAP), and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinacrine Dihydrochloride Dihydrate: An In-depth Technical Guide to its Fluorescent Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine (B1676205) dihydrochloride (B599025) dihydrate is a versatile fluorescent molecule with a rich history of use in various scientific disciplines, from its initial application as an antimalarial drug to its current utility in chromosome banding, cellular imaging, and as a probe for nucleic acid conformation.[1][2] Its distinct fluorescent properties, which are highly sensitive to the local microenvironment, make it an invaluable tool for researchers. This technical guide provides a comprehensive overview of the core fluorescent characteristics of quinacrine dihydrochloride dihydrate, detailed experimental protocols for their measurement, and visualizations of its interactions within key cellular signaling pathways.

Core Fluorescent Properties

The fluorescence of quinacrine arises from its acridine (B1665455) ring system. The molecule typically exhibits a bright yellow-green fluorescence under ultraviolet illumination.[1] Its spectral properties are significantly influenced by factors such as solvent polarity, pH, and, most notably, its interaction with biomolecules, particularly DNA.

Spectral Characteristics

The excitation and emission spectra of quinacrine are key to its application as a fluorescent probe. While the precise maxima can vary with the environment, typical values are summarized below.

| Property | Wavelength (nm) | Conditions |

| Excitation Maximum (λex) | ~436-440 | In solution[1][3] |

| Emission Maximum (λem) | ~510-525 | In solution[1][3] |

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that quantify the efficiency and temporal dynamics of the fluorescence emission. These properties are particularly sensitive to the binding of quinacrine to DNA.

| Condition | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Notes |

| Free in aqueous solution | Low | Biexponential decay often observed | The quantum yield is generally low in aqueous solutions. |

| Intercalated in AT-rich DNA | Markedly Enhanced | Changes upon binding | Fluorescence is significantly enhanced upon intercalation into regions of DNA rich in adenine (B156593) and thymine.[4] |

| In the presence of GC-rich DNA | Quenched | Changes upon binding | Guanine and cytosine-rich regions of DNA tend to quench quinacrine fluorescence.[4] |

Note: Specific quantitative values for quantum yield and lifetime are highly dependent on the experimental conditions (e.g., solvent, pH, specific DNA sequence, and concentration) and are best determined empirically for each application.

Factors Influencing Fluorescence

pH

The fluorescence of quinacrine is pH-dependent. Changes in pH can alter the protonation state of the acridine ring and the side chain, which in turn affects the electronic structure and fluorescent properties of the molecule.

Solvent Polarity

The polarity of the solvent can influence the Stokes shift (the difference between the excitation and emission maxima) and the quantum yield of quinacrine. Generally, changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the emission spectrum.

Binding to DNA

The interaction of quinacrine with DNA is a primary factor modulating its fluorescence. Quinacrine intercalates between the base pairs of the DNA double helix, with a preference for AT-rich regions.[4] This intercalation leads to a significant enhancement of its fluorescence, a phenomenon that forms the basis for Q-banding in chromosome analysis. Conversely, GC-rich regions have been observed to quench its fluorescence.[4]

Experimental Protocols

Measurement of Fluorescence Quantum Yield

The relative quantum yield of quinacrine can be determined using a reference fluorophore with a known quantum yield.

Objective: To determine the fluorescence quantum yield of this compound relative to a standard.

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

High-purity solvent (e.g., water, ethanol)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the quinacrine sample and the quantum yield standard in the desired solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.02 to 0.1 AU. This is to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the same instrument settings (e.g., slit widths) are used for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the quinacrine sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the quinacrine sample and the standard, respectively.[5]

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a sample.

Objective: To measure the fluorescence lifetime of this compound.

Materials:

-

This compound solution

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode) with a high repetition rate

-

Sample holder

-

Fast and sensitive photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

-

Timing electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

-

Procedure:

-

Instrument Setup:

-

Select an excitation source with a wavelength appropriate for quinacrine (e.g., ~440 nm).

-

Optimize the instrument parameters, including the repetition rate of the light source and the detector settings.

-

-

Sample Preparation: Prepare a dilute solution of quinacrine in the desired solvent to ensure single photon events.

-

Data Acquisition:

-

The sample is excited by the pulsed light source.

-

The emitted photons are detected by the photodetector.

-

The timing electronics measure the time delay between the excitation pulse and the detection of the emitted photon.

-

This process is repeated for a large number of photons, and a histogram of the arrival times is built up, representing the fluorescence decay curve.[6][7]

-

-

Data Analysis:

-

The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For quinacrine, a biexponential decay model is often appropriate.

-

Signaling Pathways and Visualization

Quinacrine has been shown to modulate several key cellular signaling pathways, primarily due to its ability to intercalate with DNA and affect enzyme activities.

Inhibition of NF-κB Signaling Pathway

Quinacrine can inhibit the activity of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[8][9] This inhibition can occur through various mechanisms, including blocking the binding of the p65 subunit of NF-κB to DNA.[8][9] This has implications for its use in cancer therapy, as NF-κB is often constitutively active in cancer cells, promoting cell survival and proliferation.[10][11]

Caption: Quinacrine inhibits NF-κB signaling by preventing p65 binding to DNA.

Activation of p53 Signaling Pathway

Quinacrine has been reported to activate the p53 tumor suppressor pathway.[12][13] This can lead to cell cycle arrest and apoptosis in cancer cells, further highlighting its potential as an anticancer agent. The activation of p53 can be a downstream effect of the DNA damage response initiated by quinacrine's intercalation into DNA.

Caption: Quinacrine activates the p53 pathway, leading to cell cycle arrest and apoptosis.

Inhibition of Autophagy

Quinacrine is a potent inhibitor of autophagy, a cellular process of self-digestion that can promote cancer cell survival under stress.[14][15] As a weak base, quinacrine accumulates in acidic organelles like lysosomes, raising their pH and inhibiting the activity of degradative enzymes. This blockage of the autophagic flux can enhance the efficacy of chemotherapy.[16]

Caption: Quinacrine inhibits autophagy by disrupting lysosomal function.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the fluorescent properties of quinacrine and its interaction with a biological target, such as DNA.

Caption: General workflow for studying quinacrine's fluorescent interactions.

Conclusion

This compound remains a powerful and relevant fluorescent probe in modern biological research. Its environmental sensitivity, particularly its response to DNA binding, provides a versatile platform for a wide range of applications. A thorough understanding of its core fluorescent properties and the factors that influence them is essential for the effective design and interpretation of experiments. The detailed protocols and visualized pathways presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this remarkable molecule.

References

- 1. Quinacrine dihydrochloride - CAMEO [cameo.mfa.org]

- 2. selleckchem.com [selleckchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 7. picoquant.com [picoquant.com]

- 8. mdpi.com [mdpi.com]

- 9. Quinacrine Inhibits ICAM-1 Transcription by Blocking DNA Binding of the NF-κB Subunit p65 and Sensitizes Human Lung Adenocarcinoma A549 Cells to TNF-α and the Fas Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multimodal Investigation into the Interaction of Quinacrine with Microcavity-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth. | Sigma-Aldrich [merckmillipore.com]

The Rise and Fall of a Wartime Wonder Drug: An In-depth Technical Guide to Atabrine Dihydrochloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atabrine, known chemically as quinacrine (B1676205) dihydrochloride (B599025) dihydrate, holds a significant place in the annals of medicinal chemistry and global health. As the first wholly synthetic antimalarial drug, it played a pivotal role during the Second World War, safeguarding the health of millions of Allied soldiers in malaria-endemic regions. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and clinical evaluation of Atabrine, with a focus on the quantitative data and experimental methodologies that underpinned its development and use.

Discovery and Historical Context

The story of Atabrine begins in the early 20th century, a period of burgeoning research into synthetic drugs. The reliance on quinine, a natural product extracted from the bark of the cinchona tree, for malaria treatment was a significant vulnerability, as the primary sources of cinchona bark were susceptible to geopolitical instability. This concern became a stark reality during World War I, when German troops suffered heavy casualties from malaria due to a lack of quinine.

In response, German scientists at I.G. Farben, part of the Bayer Dye Works, embarked on a quest for a synthetic substitute. Building on the chemical framework of the yellow dye acridine (B1665455), they synthesized quinacrine in 1932.[1] The drug was given the trade name Atabrine.

The outbreak of World War II and the subsequent Japanese occupation of the Dutch East Indies (modern-day Indonesia), the world's primary source of quinine, created an urgent need for an effective and mass-producible antimalarial for the Allied forces.[2] Atabrine became the drug of choice, and its production was rapidly scaled up in the United States. It was extensively used for both the prevention (prophylaxis) and treatment of malaria among troops serving in the Pacific and Mediterranean theaters.[3] While highly effective, the use of Atabrine was not without its challenges, including side effects such as yellowing of the skin, gastrointestinal distress, and in rare cases, psychosis.[4] These side effects, coupled with rumors and propaganda, led to issues with compliance among soldiers.[4]

Following the war, the development of other antimalarial drugs, such as chloroquine, which had a better side-effect profile, led to a decline in the use of Atabrine for malaria. However, the drug has been repurposed over the years for other indications, including the treatment of giardiasis, certain autoimmune diseases like lupus, and as a research tool in cell biology.

Chemical Synthesis

The synthesis of Atabrine (quinacrine) involves the condensation of two key intermediates: 2-methoxy-6,9-dichloroacridine and 2-amino-5-diethylaminopentane.

Synthesis of Precursors

1. 2-methoxy-6,9-dichloroacridine: This intermediate can be synthesized through a multi-step process. One reported method involves the reaction of 4-methoxy-2-nitroaniline, which undergoes a series of reactions including cyclization to form the acridine ring system, followed by chlorination to yield the desired product.[5]

2. 2-amino-5-diethylaminopentane: This aliphatic diamine can be synthesized from diethylamino pentanol (B124592) in a single step.[6] It is also known by the synonym Novoldiamine.[2]

Final Condensation Reaction

The final step in the synthesis of Atabrine involves the reaction of 2-methoxy-6,9-dichloroacridine with 2-amino-5-diethylaminopentane. This nucleophilic substitution reaction, typically carried out in the presence of a solvent like phenol, results in the formation of the quinacrine base. The base is then treated with hydrochloric acid to form the more stable and water-soluble dihydrochloride salt. The dihydrate form is obtained through controlled precipitation from an aqueous solution.

Caption: Synthesis of Atabrine.

Quantitative Data

A comprehensive understanding of the pharmacological properties of Atabrine is crucial for its effective and safe use. The following tables summarize key quantitative data.

Table 1: Human Pharmacokinetic Parameters of Quinacrine

| Parameter | Value | Reference |

| Absorption Half-life | ~7 minutes (intrapleural) | [7] |

| Bioavailability | High (approaching 100% intrapleurally) | [7] |

| Terminal Half-life | ~5 days | [8] |

| Volume of Distribution | 86.8 to 157.4 L (quinine, for comparison) | [4][6] |

| Clearance | 6.6 to 9.6 L/h (quinine, for comparison) | [4][6] |

| Protein Binding | High |

Table 2: World War II Antimalarial Dosage Regimens

| Regimen | Dosage | Application | Reference |

| Initial Suppressive | 0.2 g twice weekly | Prophylaxis | [5] |

| Later Suppressive | 0.1 g daily for 6 days a week | Prophylaxis | [1][5] |

| Treatment of Acute Attack | 0.1 g three times daily for 5-7 days | Therapeutic | [8] |

| Intravenous (Cerebral Malaria) | 0.8 to 1.0 g infusion | Therapeutic (severe cases) | [8] |

Experimental Protocols

The large-scale use of Atabrine during World War II necessitated extensive clinical evaluation to determine its efficacy and safety. These studies, conducted under the auspices of military and public health research groups, were foundational in establishing the principles of modern clinical trials for infectious diseases.[7]

World War II Clinical Trials for Malaria Suppression

Objective: To determine the efficacy of Atabrine in preventing clinical manifestations of malaria in troops deployed to highly endemic areas.

Methodology:

-

Study Population: Groups of previously uninfected soldiers were deployed to malarious regions such as New Guinea and Australia.[1][5]

-

Intervention:

-

Study Duration: The observation period typically lasted for the duration of the soldiers' deployment in the endemic area, for example, 44 days in one study.[5]

-

Endpoints: The primary endpoint was the incidence of clinical malaria, confirmed by the presence of parasites in blood smears.

-

Results: In a representative study, none of the 107 men taking Atabrine developed clinical malaria, compared to 26 of the 51 men in the control group.[1][5]

Mechanism of Action

The antimalarial action of Atabrine is primarily attributed to its ability to interfere with the parasite's nucleic acid synthesis. As a planar acridine ring system, it intercalates into the DNA of the Plasmodium parasite, thereby inhibiting DNA replication and transcription, which ultimately leads to parasite death.

More recent research has elucidated additional mechanisms of action that may contribute to its therapeutic effects in other diseases, particularly its immunomodulatory and anticancer properties. These involve the modulation of key signaling pathways, including NF-κB and p53.

Inhibition of NF-κB Signaling: Atabrine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammation, immunity, and cell survival. It is believed that Atabrine may interfere with the binding of NF-κB to its target DNA sequences, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.

Activation of p53: Atabrine can induce the activation of the tumor suppressor protein p53.[9][10] Activated p53 can trigger cell cycle arrest and apoptosis (programmed cell death) in damaged or cancerous cells. This p53-dependent mechanism is a key area of investigation for its potential use as an anticancer agent.[11]

Caption: Atabrine's effect on signaling.

Conclusion

Atabrine dihydrochloride dihydrate stands as a landmark achievement in the history of synthetic drug development. Its timely discovery and deployment during World War II undoubtedly saved countless lives and had a profound impact on the outcome of the conflict. While its use as a primary antimalarial has diminished, the continued exploration of its diverse mechanisms of action, particularly its effects on fundamental cellular signaling pathways, ensures its enduring legacy in the fields of pharmacology and drug discovery. The extensive data gathered from its historical use continues to provide valuable insights for researchers and clinicians today.

References

- 1. quinacrine.org [quinacrine.org]

- 2. War and Disease: Biomedical Research on Malaria in the Twentieth Century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. History | AMEDD Center of History & Heritage [achh.army.mil]

- 6. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. History | AMEDD Center of History & Heritage [achh.army.mil]

- 8. quinacrine.org [quinacrine.org]

- 9. Therapeutic Effect of Quinacrine, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinacrine-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. archbreastcancer.com [archbreastcancer.com]

A Technical Guide to the DNA Intercalation Properties of Quinacrine Dihydrochloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine (B1676205), a derivative of 9-aminoacridine, is a versatile molecule with a long history as an antimalarial agent and, more recently, has garnered significant interest for its potential applications in oncology.[1][2] Its biological activities are largely attributed to its ability to interact with DNA, primarily through intercalation. This technical guide provides an in-depth exploration of the DNA intercalation properties of quinacrine dihydrochloride (B599025) dihydrate, offering a comprehensive resource for researchers in drug discovery and molecular biology. The guide details the mechanisms of interaction, thermodynamic and structural aspects of binding, and provides standardized protocols for key experimental techniques used to characterize these properties.

Introduction to Quinacrine-DNA Interactions

Quinacrine's interaction with DNA is a multifaceted process involving more than a single binding mode. The planar aromatic ring system of the acridine (B1665455) core is a classic structural motif for intercalation, allowing it to insert between the base pairs of the DNA double helix.[1][2] This primary mode of interaction is further stabilized by the molecule's diaminobutyl side chain, which is thought to interact with the minor groove of the DNA.[1]

The binding of quinacrine to DNA is a non-cooperative event that adheres to the neighbor exclusion principle.[3][4] This interaction is characterized by a high binding affinity, which is notably an order of magnitude higher than that of methylene (B1212753) blue.[3] The binding process is thermodynamically favorable, being an exothermic reaction driven by both negative enthalpy and positive entropy changes.[3][5]

Quantitative Analysis of Quinacrine-DNA Binding

The interaction of quinacrine with DNA has been quantitatively characterized by various biophysical techniques. The following tables summarize the key thermodynamic and structural parameters reported in the literature.

Table 1: Thermodynamic Parameters of Quinacrine-DNA Interaction

| Parameter | Value | Conditions | Reference |

| Binding Affinity (K) | One order higher than Methylene Blue | Calf Thymus DNA | [3] |

| Enthalpy Change (ΔH) | Negative (Exothermic) | Calf Thymus DNA | [3][5] |

| Entropy Change (ΔS) | Positive | Calf Thymus DNA | [3][5] |

| Heat Capacity Change (ΔCp) | -146 cal/(mol·K) | Calf Thymus DNA | [3] |

Table 2: Structural Impact of Quinacrine Intercalation on DNA

| Parameter | Value | Method | Reference |

| DNA Unwinding Angle | 22.5° | Viscometry with superhelical DNA | [6] |

| Change in Melting Temperature (ΔTm) | Increased stability against thermal denaturation | Thermal Denaturation Studies | [3][7] |

| Binding Site Size (Intercalation) | Significantly larger than electrostatic binding | Fluorescence Spectroscopy | [8] |

Sequence Specificity of Quinacrine Intercalation

Quinacrine does not bind to DNA with uniform affinity; it exhibits a degree of sequence specificity. Studies using various native and synthetic DNAs have revealed a preference for certain base sequences.

-

Preference for Pyrimidine(3'-5')Purine Sequences: Quinacrine shows a stronger affinity for alternating purine-pyrimidine sequences, particularly Pyr(3'-5')Pur sites such as C-G, T-G, C-A, and T-A.[9][10]

-

Role of G-C Base Pairs: The presence of Guanine-Cytosine (G-C) base pairs appears to enhance binding affinity.[9][10]

-

AT-Rich Region Fluorescence: Interestingly, the fluorescence of quinacrine is significantly enhanced in the presence of DNA rich in Adenine-Thymine (A-T) base pairs, a property historically utilized in chromosome staining.[11] Conversely, G-C rich regions tend to quench its fluorescence.[11][12]

Experimental Protocols for Studying Quinacrine-DNA Intercalation

A variety of biophysical techniques are employed to elucidate the nature of quinacrine-DNA interactions. Below are detailed methodologies for key experiments.

UV-Visible Spectrophotometry

This technique is used to monitor the changes in the absorption spectrum of quinacrine upon binding to DNA, which can be used to determine the binding constant and stoichiometry of the interaction.

Objective: To determine the binding constant (Kb) and the stoichiometry of quinacrine binding to DNA.

Materials:

-

Quinacrine dihydrochloride dihydrate stock solution (concentration determined spectrophotometrically).

-

Calf thymus DNA stock solution (concentration determined spectrophotometrically at 260 nm, with an A260/A280 ratio of ~1.8-1.9).

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Quartz cuvettes (1 cm path length).

-

UV-Visible spectrophotometer.

Protocol:

-

Prepare a series of solutions with a fixed concentration of quinacrine and varying concentrations of DNA in the binding buffer.

-

Alternatively, perform a titration by adding small aliquots of a concentrated DNA solution to a solution of quinacrine in a cuvette.

-

Record the UV-Vis absorption spectrum (typically from 300 to 500 nm) after each addition of DNA and incubation to allow for equilibrium.

-

Monitor the changes in the absorbance and the wavelength of maximum absorbance (λmax) of quinacrine. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (redshift) in the λmax.[13]

-

Plot the absorbance changes as a function of DNA concentration.

-

Analyze the data using the Scatchard equation or by fitting to a suitable binding model to calculate the binding constant (Kb) and the number of binding sites.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying the binding of fluorescent molecules like quinacrine to DNA.

Objective: To investigate the binding affinity and quenching effects of DNA on quinacrine fluorescence.

Materials:

-

This compound solution.

-

DNA solution (e.g., calf thymus DNA, or specific polynucleotides).

-

Binding buffer.

-

Fluorometer with excitation and emission monochromators.

-

Quartz cuvettes.

Protocol:

-

Set the excitation wavelength for quinacrine (around 420-440 nm) and record the emission spectrum (typically from 480 to 600 nm).[14][15]

-

Titrate a solution of quinacrine with increasing concentrations of DNA.

-

After each addition of DNA and a brief incubation period, record the fluorescence emission spectrum.

-

Observe the changes in fluorescence intensity. Binding to AT-rich DNA sequences generally leads to an enhancement of quinacrine fluorescence, while GC-rich sequences can cause quenching.[11][12]

-

Plot the change in fluorescence intensity against the DNA concentration to generate a binding curve.

-

Analyze the binding curve using appropriate models (e.g., Stern-Volmer for quenching data) to determine the binding affinity.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to detect conformational changes in the DNA secondary structure upon the binding of a ligand.

Objective: To analyze the structural changes induced in DNA by quinacrine intercalation.

Materials:

-

This compound solution.

-

DNA solution.

-

Binding buffer.

-

CD spectropolarimeter.

-

Quartz CD cuvettes.

Protocol:

-

Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.[16]

-

Prepare a series of samples with a constant concentration of DNA and increasing concentrations of quinacrine.

-

Incubate the samples to allow for binding.

-

Record the CD spectrum for each sample.

-

Analyze the changes in the CD spectrum. Intercalation of quinacrine is expected to induce changes in the DNA conformation, which will be reflected in alterations in the CD signal, such as changes in the ellipticity and wavelength of the peaks.[3][16][17]

Viscosity Measurement

Viscometry provides hydrodynamic data that can reveal changes in the length and rigidity of DNA upon ligand binding.

Objective: To determine if quinacrine binding increases the length of the DNA, a hallmark of intercalation.

Materials:

-

This compound solution.

-

Sonicated calf thymus DNA solution (to reduce viscosity for easier measurement).

-

Binding buffer.

-

Ubbelohde or similar type of viscometer.

-

Constant temperature water bath.

-

Stopwatch.

Protocol:

-

Equilibrate the viscometer in the water bath to a constant temperature (e.g., 25°C).

-

Measure the flow time of the buffer alone (t0).

-

Measure the flow time of the DNA solution alone (t).

-

Add aliquots of a concentrated quinacrine solution to the DNA solution in the viscometer and mix gently.

-

After each addition and incubation, measure the new flow time.

-

Calculate the relative viscosity (η/η0) where η = (t - t0) and η0 is for the buffer.

-

Plot the relative specific viscosity versus the ratio of [quinacrine]/[DNA]. An increase in viscosity is indicative of DNA lengthening due to intercalation.[6][7]

Visualizing Quinacrine's Interaction with DNA

The following diagrams, created using the DOT language, illustrate key aspects of quinacrine's interaction with DNA and the experimental approaches to study it.

Caption: Experimental workflow for characterizing quinacrine-DNA interactions.

Caption: Dual binding modes of quinacrine to the DNA double helix.

Caption: Simplified signaling consequences of quinacrine-DNA intercalation.

Downstream Cellular Consequences of Quinacrine Intercalation

The binding of quinacrine to DNA has significant repercussions for cellular processes, contributing to its therapeutic effects.

-

Inhibition of DNA Methyltransferase (DNMT1): By intercalating into DNA, quinacrine can interfere with the binding of enzymes such as DNMT1 to their target sites.[1] This can prevent the methylation of promoter regions of various genes, leading to changes in gene expression.[1]

-

Activation of p53 Signaling: Quinacrine has been shown to activate the p53 tumor suppressor pathway, a critical regulator of the cell cycle and apoptosis.[1] This activation appears to be independent of its DNA-damaging ability.[1]

-

Inhibition of NF-κB: Concurrently with p53 activation, quinacrine can inhibit the NF-κB signaling pathway, which is often overactive in cancer cells and promotes cell survival and proliferation.[1]

-

Inhibition of DNA Polymerase and Telomerase: Some studies have reported that quinacrine can inhibit the activity of DNA polymerase, thereby impeding DNA synthesis.[1] It has also been suggested that quinacrine may stabilize G-quadruplex structures in telomeric regions, which can inhibit telomere replication.[1]

Conclusion

This compound's interaction with DNA is a complex and fascinating area of study with significant implications for drug development. Its primary mode of action through intercalation, coupled with minor groove binding, results in a high-affinity interaction that alters the structure and function of DNA. This guide has provided a comprehensive overview of the quantitative aspects of this interaction, detailed experimental protocols for its characterization, and a glimpse into its downstream cellular effects. The continued investigation of quinacrine's DNA binding properties will undoubtedly pave the way for the rational design of new therapeutic agents that target DNA.

References

- 1. DNase I footprinting [gene.mie-u.ac.jp]

- 2. news-medical.net [news-medical.net]

- 3. med.upenn.edu [med.upenn.edu]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. books.rsc.org [books.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence-determined preferential binding of quinacrine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. arxiv.org [arxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. reactionbiology.com [reactionbiology.com]

Quinacrine as a Fluorescent Probe for Nucleic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine (B1676205), a derivative of acridine (B1665455), is a versatile fluorescent molecule widely employed in molecular and cell biology for the study of nucleic acids. Its planar heterocyclic ring system allows it to intercalate into the DNA double helix, a primary mode of interaction that underpins its utility as a fluorescent probe.[1][2] This binding event is accompanied by a significant increase in its fluorescence quantum yield, which is highly sensitive to the local nucleic acid environment. Specifically, quinacrine's fluorescence is markedly enhanced in regions rich in adenine (B156593) and thymine (B56734) (AT) base pairs, while it is quenched in guanine (B1146940) and cytosine (GC) rich regions.[2][3][4] This property forms the basis of its classical application in cytogenetics for Q-banding of metaphase chromosomes, enabling their identification and the detection of structural abnormalities.[5][6] Beyond chromosome analysis, quinacrine serves as a valuable tool in studying DNA and RNA structures, including non-canonical forms like G-quadruplexes, and in investigating the cellular pathways affected by nucleic acid binding agents.[7][8] This guide provides a comprehensive overview of the principles of quinacrine fluorescence, its binding characteristics with nucleic acids, detailed experimental protocols, and a summary of its applications in research and drug development.

Core Principles of Quinacrine-Nucleic Acid Interaction

The utility of quinacrine as a fluorescent probe is rooted in the modulation of its photophysical properties upon interaction with nucleic acids. The primary mechanisms governing this interaction are:

-

Intercalation: The planar acridine ring of the quinacrine molecule inserts itself between adjacent base pairs of double-stranded DNA.[1][2] This is the predominant binding mode and is driven by stacking and charge-transfer interactions between the aromatic system of quinacrine and the DNA bases, leading to an unwinding of the helix.[2]

-

Electrostatic Binding: At lower phosphate-to-dye ratios, quinacrine can also engage in electrostatic interactions. The positively charged side chain of quinacrine interacts with the negatively charged phosphate (B84403) backbone of the nucleic acid.[1][9]

-

Base Specificity: A key feature of quinacrine is its preferential fluorescence enhancement in AT-rich regions of DNA.[3][4] Conversely, GC-rich regions cause a significant quenching of its fluorescence.[2][10] This quenching effect in GC regions is attributed to an excited-state electron transfer from guanine to the quinacrine molecule.[10] This differential fluorescence is the cornerstone of Q-banding in chromosome analysis.[5][11]

-

Structural Selectivity: Quinacrine not only binds to canonical B-form DNA but also interacts with other nucleic acid structures. It has been shown to bind to A-form RNA and can be used to distinguish between different conformations of G-quadruplexes, which are of interest as potential anticancer drug targets.[7][8]

Quantitative Data on Quinacrine-Nucleic Acid Interactions

The interaction of quinacrine with nucleic acids can be characterized by several biophysical parameters. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Conditions | Reference(s) |

| Excitation Wavelength (λex) | ~420 nm | Bound to DNA | [1] |

| Emission Wavelength (λem) | ~500 nm | Bound to DNA | [1] |

| Binding Affinity (K) | Varies with DNA sequence and ionic strength | The affinity for various DNAs has been studied, with a higher affinity for sites involving a GC base pair. | [12][13] |

| Binding Stoichiometry | ~0.2 quinacrine molecules/nucleotide | Saturation value for intercalation. | [14] |

Table 1: Spectroscopic and Binding Properties of Quinacrine with DNA.

| Nucleic Acid Type | Fluorescence Effect | Notes | Reference(s) |

| AT-rich dsDNA (e.g., poly(dA-dT)) | Marked Enhancement | The bihelical structure is important for this enhancement. | [3][4][15] |

| GC-rich dsDNA (e.g., poly(dG-dC)) | Marked Quenching | Attributed to excited-state electron transfer from guanine. | [2][10][15] |

| Single-stranded Polynucleotides | No Enhancement | A bihelical conformation appears necessary for significant fluorescence enhancement. | [3][15] |

| A-form RNA (e.g., poly(rC)•poly(rG)) | Intercalation | Quinacrine has been shown to intercalate into both A-form and the left-handed H(L)-form of this RNA. | [8] |

| G-Quadruplex DNA | Binds and Stabilizes | Quinacrine can recognize and distinguish between different G-quadruplex conformations (parallel, antiparallel, and mixed-type), showing changes in its absorption, fluorescence, and lifetime spectra. | [7] |

Table 2: Fluorescence Response of Quinacrine with Different Nucleic Acid Structures.

Experimental Protocols

Fluorescence Titration to Determine Binding Affinity

This protocol outlines a general method for determining the binding affinity of quinacrine to a specific nucleic acid sequence using fluorescence spectroscopy.

Materials:

-

Quinacrine dihydrochloride (B599025) solution of known concentration.

-

Nucleic acid (DNA or RNA) solution of known concentration.

-

Appropriate buffer (e.g., Tris-HCl with NaCl and EDTA, pH 7.5).[13]

-

Fluorometer and cuvettes.

Procedure:

-

Prepare a solution of quinacrine in the buffer at a fixed concentration (e.g., 5-30 µM).[13]

-

Set the excitation and emission wavelengths on the fluorometer to approximately 420 nm and 500 nm, respectively.[1]

-

Place the quinacrine solution in the cuvette and record the initial fluorescence intensity (F₀).[1]

-

Add small, incremental aliquots of the nucleic acid solution to the cuvette.

-

After each addition, mix thoroughly and allow the system to equilibrate before recording the new fluorescence intensity (F).[1]

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating that the binding sites on the nucleic acid are saturated.[1]

-

The binding constant (K) can then be determined by fitting the titration data to an appropriate binding model (e.g., the Scatchard equation).

Equilibrium Dialysis for Determining Binding Stoichiometry

Equilibrium dialysis is a classic technique to quantify the amount of a small molecule (ligand) bound to a macromolecule.

Materials:

-

Equilibrium dialysis cells with a semi-permeable membrane (with a molecular weight cut-off that retains the nucleic acid but allows quinacrine to pass through).

-

Quinacrine solution of known concentration.

-

Nucleic acid solution of known concentration.

-

Dialysis buffer.

Procedure:

-

Assemble the dialysis cells according to the manufacturer's instructions.

-

In one chamber, place the nucleic acid solution. In the other chamber, place the quinacrine solution at a known concentration.[1]

-

Seal the cells and incubate with gentle agitation at a constant temperature until equilibrium is reached (typically 18-24 hours).[1]

-

After incubation, carefully collect samples from both chambers.

-

Determine the concentration of quinacrine in the nucleic acid-containing chamber ([Q]total) and the nucleic acid-free chamber ([Q]free) using a spectrophotometer or fluorometer.[1]

-

The concentration of bound quinacrine is calculated as: [Q]bound = [Q]total - [Q]free.[1]

-

The binding stoichiometry can be determined by performing the experiment at various initial concentrations of quinacrine and nucleic acid.

Q-Banding for Metaphase Chromosome Analysis

This protocol describes the staining of prepared metaphase chromosome slides with quinacrine to produce Q-bands.[5]

Materials:

-

Prepared metaphase chromosome slides.

-

Staining Solution: 0.5% (w/v) Quinacrine Dihydrochloride in distilled water. Store in a dark bottle at 4°C.[5]

-

Tris-maleate buffer (pH 5.6).[5]

-

Coplin jars or staining dishes.

-

Coverslips.

-

Fluorescence microscope with appropriate filters (e.g., BG 12 exciter filter, K510 barrier filter).[5]

Procedure:

-

Immerse the chromosome slides in the 0.5% quinacrine dihydrochloride staining solution for a specified time (e.g., 10-20 minutes).[5]

-

Briefly rinse the slides with tap water or distilled water to remove excess stain.[5]

-

Perform a final rinse with the Tris-maleate buffer (pH 5.6).[5]

-

Mount a coverslip onto the slide using the same buffer, carefully avoiding air bubbles.[5]

-

Immediately observe the slides under a fluorescence microscope, as the fluorescence is prone to fading.[5]

-

Capture images of the Q-banded chromosomes for karyotyping and analysis.[5]

Signaling Pathways and Experimental Workflows

The interaction of quinacrine with nucleic acids can have downstream cellular consequences, including the modulation of key signaling pathways.

Caption: Quinacrine-induced signaling cascade.[1]

The following diagram illustrates a typical experimental workflow for studying the interaction of quinacrine with nucleic acids.

Caption: Experimental workflow for quinacrine-nucleic acid studies.

This diagram outlines the logical relationship in the mechanism of quinacrine fluorescence.

Caption: Mechanism of quinacrine's differential fluorescence.

Conclusion

Quinacrine remains a cornerstone fluorescent probe for the investigation of nucleic acids. Its straightforward application, coupled with the rich, context-dependent information it provides, ensures its continued relevance in both fundamental research and applied sciences. The sensitivity of its fluorescence to the base composition and structure of nucleic acids offers a powerful and versatile tool for cytogenetics, molecular biology, and the development of therapeutic agents that target DNA and RNA. A thorough understanding of its interaction mechanisms and the application of standardized protocols are crucial for obtaining reliable and insightful data.

References

- 1. benchchem.com [benchchem.com]

- 2. Beyond DNA binding - a review of the potential mechanisms mediating quinacrine's therapeutic activities in parasitic infections, inflammation, and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cytogenetics - Wikipedia [en.wikipedia.org]

- 7. Recognize three different human telomeric G-quadruplex conformations by quinacrine - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. RNA targeting by DNA binding drugs: structural, conformational and energetic aspects of the binding of quinacrine and DAPI to A-form and H(L)-form of poly(rC).poly(rG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [1311.6362] Calculating the contribution of different binding modes to Quinacrine - DNA complex formation from polarized fluorescence data [arxiv.org]

- 10. QUINACRINE - SPECTROSCOPIC PROPERTIES AND INTERACTIONS WITH POLYNUCLEOTIDES [research.chalmers.se]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Fluorescence-determined preferential binding of quinacrine to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence-determined preferential binding of quinacrine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of quinacrine binding and fluorescence in nuclei and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]

Quinacrine Dihydrochloride Dihydrate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine (B1676205) dihydrochloride (B599025) dihydrate, a versatile acridine (B1665455) derivative with a history as an antimalarial agent, is now being explored for a range of therapeutic applications, including oncology and prion diseases. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for preclinical and clinical development. This technical guide provides a comprehensive overview of the solubility of quinacrine dihydrochloride dihydrate in various solvents and its stability under different environmental conditions. Detailed experimental protocols for assessing these parameters are also presented, alongside visualizations of its key signaling pathways.

Solubility Profile

The solubility of this compound is a critical parameter influencing its formulation, bioavailability, and in vitro assay design. Its solubility is dependent on the solvent system, pH, and temperature.

Solubility in Common Solvents

This compound exhibits varied solubility in common laboratory solvents. The available quantitative data is summarized in Table 1.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature | Notes |

| Water | 1 g in 35 mL (~28.6 mg/mL)[1] | Room Temperature | A 1% aqueous solution has a pH of approximately 4.5.[1] |

| Water | 10 to 50 mg/mL[2] | 18°C (64°F) | - |

| Water | Soluble in hot water.[3] | Hot | - |

| Ethanol | Approximately 30 mg/mL[4][5] | Not Specified | Slightly soluble.[1] |

| DMSO | Approximately 5 mg/mL[4][5] | Not Specified | - |

| PBS (pH 7.2) | Approximately 10 mg/mL[4][5] | Not Specified | - |

| Methanol | Slightly soluble.[1][3] | Not Specified | - |

| Ether | Insoluble.[1] | Not Specified | - |

| Benzene | Insoluble.[1] | Not Specified | - |

| Acetone | Insoluble.[1] | Not Specified | - |

Effect of pH on Aqueous Solubility

Effect of Temperature on Aqueous Solubility

This compound is more soluble in hot water than in cold water, indicating that its dissolution in water is an endothermic process.[3] However, specific quantitative data on the solubility of this compound in water at different temperatures is not widely available in the reviewed literature.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and formulation. It is susceptible to degradation by heat, light, and in aqueous solutions.

Solid-State Stability

As a crystalline solid, this compound is stable when stored at -20°C for at least four years.[4][5] It is described as being sensitive to light and hygroscopic, meaning it can absorb moisture from the air.[3]

Solution Stability

Aqueous solutions of quinacrine dihydrochloride are not recommended for storage for more than one day.[4][5] The stability of the compound in solution is influenced by several factors.

In both the solid state and in solution, the main thermal degradant of quinacrine is the N-deethyl compound.[6][7] Another impurity that can arise from oxidative stress in solution is quinacrine tertiary amine oxide.[6][7] When heated to decomposition, it emits very toxic fumes.[8]

Quinacrine is sensitive to light.[3] Photolytic degradation in solution can lead to the formation of at least two impurities through aromatic amine cleavage or O-demethylation.[6][7]

Table 2: Summary of this compound Stability and Degradation

| Condition | Stability | Degradation Products |

| Solid State | ||

| -20°C, protected from light | Stable for ≥ 4 years[4][5] | - |

| Exposure to light | Light sensitive[3] | Not specified |

| Exposure to moisture | Hygroscopic[3] | Not specified |

| High temperature | Decomposes | N-deethyl compound[6][7] |

| Aqueous Solution | ||

| Storage | Not recommended for > 1 day[4][5] | - |

| Thermal Stress | Unstable | N-deethyl compound, Quinacrine tertiary amine oxide[6][7] |

| Photolytic Stress (Light) | Unstable | Aromatic amine cleavage products, O-demethylation products[6][7] |

Experimental Protocols

Accurate determination of solubility and stability is crucial in drug development. The following sections detail standardized experimental protocols.

Solubility Determination

This method determines the equilibrium solubility of a compound.

This high-throughput method assesses the solubility of a compound from a DMSO stock solution.

Stability Assessment

Stability studies are conducted according to ICH guidelines to establish the re-test period or shelf life.

This involves subjecting the drug to harsh conditions to identify potential degradation products and pathways.

Signaling Pathways

Quinacrine exerts its biological effects through the modulation of several key signaling pathways, notably the NF-κB and p53 pathways.

Inhibition of NF-κB Signaling

Quinacrine has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[3][9][10][11][12] This inhibition can lead to the downregulation of anti-apoptotic proteins.

Activation of p53 Signaling

Quinacrine can activate the tumor suppressor protein p53, leading to the induction of apoptosis in cancer cells.[3][4][9][10][13][14] This activation is often linked to its inhibition of NF-κB.

Conclusion

This technical guide has summarized the key solubility and stability characteristics of this compound based on currently available information. While general solubility in common solvents is known, further quantitative studies on the effects of pH and temperature are warranted for comprehensive formulation development. The compound's instability in aqueous solution and its sensitivity to light and heat necessitate careful handling and storage. The provided experimental protocols offer a framework for researchers to conduct their own detailed assessments. Furthermore, the elucidation of its inhibitory effects on NF-κB and activation of p53 signaling provides a basis for its continued investigation in various disease models.

References

- 1. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. QUINACRINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinacrine-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of this compound stability and characterization of its degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 83-89-6 [m.chemicalbook.com]

- 9. pnas.org [pnas.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Repurposing the anti-malarial drug, quinacrine: new anti-colitis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quinacrine Dihydrochloride Dihydrate (CAS 6151-30-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinacrine (B1676205) dihydrochloride (B599025) dihydrate (CAS 6151-30-0) is a synthetic acridine (B1665455) derivative with a long history as an antimalarial agent. More recently, it has garnered significant attention in the scientific community for its potent anti-cancer, anti-inflammatory, and anti-protozoan properties. This technical guide provides a comprehensive overview of Quinacrine dihydrochloride dihydrate, focusing on its physicochemical properties, established biological activities, and mechanisms of action. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and drug development efforts. Additionally, this guide visualizes the core signaling pathways modulated by Quinacrine, offering a deeper understanding of its molecular interactions.

Physicochemical Properties